molecular formula C11H11N5O2S B5748625 2-[1-(3-Acetylphenyl)tetrazol-5-yl]sulfanylacetamide

2-[1-(3-Acetylphenyl)tetrazol-5-yl]sulfanylacetamide

Cat. No.: B5748625
M. Wt: 277.30 g/mol
InChI Key: AYPPFYGYONTLLG-UHFFFAOYSA-N
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Description

2-[1-(3-Acetylphenyl)tetrazol-5-yl]sulfanylacetamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-[1-(3-Acetylphenyl)tetrazol-5-yl]sulfanylacetamide typically involves a multicomponent reaction. One common method includes the Knoevenagel condensation followed by a 1,3-dipolar cycloaddition reaction. The process involves the reaction of carbonyl compounds, malononitrile, and sodium azide in the presence of a catalyst such as nickel(II) oxide nanoparticles . This method is advantageous due to its short reaction times, high yields, and simple work-up procedures.

Chemical Reactions Analysis

2-[1-(3-Acetylphenyl)tetrazol-5-yl]sulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the tetrazole ring can be substituted with different nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[1-(3-Acetylphenyl)tetrazol-5-yl]sulfanylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3-Acetylphenyl)tetrazol-5-yl]sulfanylacetamide involves its interaction with specific molecular targets. For instance, tetrazole derivatives are known to inhibit enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various substances . This inhibition can lead to the compound’s antimicrobial effects.

Comparison with Similar Compounds

2-[1-(3-Acetylphenyl)tetrazol-5-yl]sulfanylacetamide can be compared with other tetrazole derivatives such as:

These compounds share similar structural features but differ in their specific biological activities and applications.

Properties

IUPAC Name

2-[1-(3-acetylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2S/c1-7(17)8-3-2-4-9(5-8)16-11(13-14-15-16)19-6-10(12)18/h2-5H,6H2,1H3,(H2,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPPFYGYONTLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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